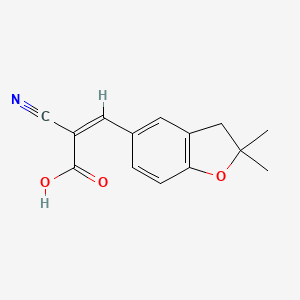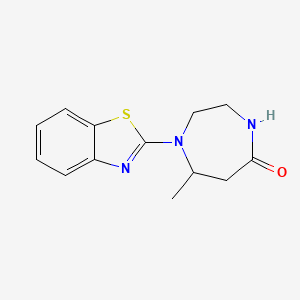![molecular formula C16H21N3O4 B7553906 7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7553906.png)
7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one, also known as BHPI, is a chemical compound that has been widely studied in the field of medicinal chemistry. BHPI has shown promising results in various scientific research studies and has been found to have potential therapeutic applications.
Mecanismo De Acción
7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins. It has been found to inhibit the activity of the cyclooxygenase enzyme, which is involved in the production of prostaglandins, thereby reducing inflammation. 7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one has also been found to inhibit the activity of the histone deacetylase enzyme, which is involved in the regulation of gene expression, thereby inhibiting the growth of cancer cells. Additionally, 7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one has been found to inhibit the activity of the NS5B protein of the hepatitis C virus, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of prostaglandins. 7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one has been found to inhibit the replication of the hepatitis C virus by inhibiting the activity of the NS5B protein.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have low toxicity in animal studies. Additionally, 7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one has been found to have good solubility in water, which makes it easier to administer in experiments. However, 7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one has some limitations for lab experiments. It has been found to have poor bioavailability, which means that it may not be effective when administered orally. Additionally, 7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one has a short half-life, which means that it may need to be administered frequently in experiments.
Direcciones Futuras
There are several future directions for the study of 7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one. One potential direction is to investigate its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to investigate the optimal dosage and administration route of 7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one. Finally, further research could be conducted to investigate the potential side effects of 7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one and to develop strategies to minimize these side effects.
Conclusion:
In conclusion, 7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one is a chemical compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in the treatment of inflammation, cancer, and viral infections. 7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins. While 7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of 7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one, including investigating its potential therapeutic applications in other diseases and optimizing its dosage and administration route.
Métodos De Síntesis
7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one can be synthesized using a multistep reaction process. The first step involves the condensation of 2-amino-3-hydroxybenzoic acid with ethyl oxalyl chloride to form ethyl 2-(2-oxo-2,3-dihydro-1H-benzoxazin-3-yl)acetate. The second step involves the reduction of the ethyl ester to the corresponding alcohol using sodium borohydride. The final step involves the acylation of the alcohol with 2-(2-chloroethyl)piperazine to form 7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one.
Aplicaciones Científicas De Investigación
7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. 7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one has also been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, 7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one has been found to inhibit the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-11(20)9-18-4-6-19(7-5-18)16(22)12-2-3-13-14(8-12)23-10-15(21)17-13/h2-3,8,11,20H,4-7,9-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVWFDYYZGLLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(=O)CO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-2-(piperidin-1-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B7553826.png)


![4-Ethyl-2-pyridin-2-yl-6-[3-(1,2,4-triazol-1-yl)phenoxy]pyrimidine](/img/structure/B7553854.png)
![2,4-Difluoro-5-[(1-phenylcyclobutanecarbonyl)amino]benzamide](/img/structure/B7553859.png)
![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide](/img/structure/B7553862.png)
![5-[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]furan-2-sulfonamide](/img/structure/B7553866.png)



![4-[1-(4-Fluorophenyl)propyl]-1,4-thiazepane 1,1-dioxide](/img/structure/B7553891.png)
![3-Fluoro-4-[2-[4-(2-methylpropyl)-1,2,4-triazol-3-yl]pyrrolidin-1-yl]benzonitrile](/img/structure/B7553899.png)
![5-[4-(4-Methoxyphenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7553908.png)
![1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B7553932.png)